molecular formula C13H10N4OS B5620762 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea

1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea

Cat. No.: B5620762
M. Wt: 270.31 g/mol
InChI Key: SSGUWQAALJPDJC-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea is an organic compound that features a benzothiadiazole moiety linked to a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea involves its interaction with specific molecular targets. The benzothiadiazole moiety can act as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in optoelectronic applications. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2,1,3-Benzothiadiazol-4-yl isocyanate
  • 2,1,3-Benzothiadiazol-4-yl isothiocyanate
  • N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine

Comparison: 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea is unique due to its combination of the benzothiadiazole and phenylurea groups. This combination imparts distinct electronic and structural properties, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(14-9-5-2-1-3-6-9)15-10-7-4-8-11-12(10)17-19-16-11/h1-8H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGUWQAALJPDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330085
Record name 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690990-88-6
Record name 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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